4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. The structure features a methoxymethyl group at the fourth position and a carboxylic acid group at the fifth position of the thiazole ring. Its molecular formula is with a molecular weight of approximately 173.19 g/mol . This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.
The biological activity of 4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid has been explored in various studies. It may exhibit enzyme inhibitory properties and act as a biochemical probe. The functional groups present in the molecule enable it to form hydrogen bonds and electrostatic interactions with biological targets, potentially influencing their activity. Its role in medicinal chemistry includes investigating its effects on specific receptors and enzyme pathways.
The synthesis of 4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid typically involves several steps:
4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid has diverse applications across various fields:
The interaction studies involving 4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid focus on its binding properties with biological receptors and enzymes. The presence of polar functional groups allows for significant interactions through hydrogen bonding and electrostatic forces, which can modulate the activity of target biomolecules. Such studies are crucial for understanding its potential therapeutic effects and optimizing its use in drug design.
Several compounds share structural similarities with 4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid | Contains an additional methyl group | |
| Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate | Contains an amino group | |
| 4-(4-Biphenyl)-2-(2-pyridyl)-thiazole | Features biphenyl and pyridyl groups | |
| 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid | Ethyl substitution at position two |
These compounds differ primarily in their substituents on the thiazole ring or additional functional groups, which influence their chemical reactivity and biological activity .
4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid was first cataloged in chemical databases in 2007, as evidenced by its initial PubChem entry creation date (December 5, 2007). While its exact synthetic origin remains undocumented in public literature, its structural similarity to other thiazole carboxylic acids suggests it emerged during broader explorations of heterocyclic chemistry in the early 2000s. Modifications to its entry up to April 2025 reflect ongoing interest in its physicochemical properties and potential applications.
The compound’s systematic name, 4-(methoxymethyl)-1,3-thiazole-5-carboxylic acid, adheres to IUPAC rules:
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H7NO3S | |
| Molecular Weight | 173.19 g/mol | |
| CAS Registry Number | 1267962-69-5 | |
| SMILES | COCC1=C(SC=N1)C(=O)O | |
| InChIKey | QZFJHHICSMDKKA-UHFFFAOYSA-N |
Thiazole carboxylic acids are a subclass of azoles distinguished by a carboxylic acid group on the heterocyclic ring. 4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid occupies a unique niche due to its methoxymethyl substituent, which modulates electronic and steric properties compared to simpler analogs.
The methoxymethyl group enhances solubility in polar solvents compared to alkyl or aromatic substituents, while the carboxylic acid enables salt formation or esterification. This balance of hydrophilicity and reactivity positions the compound as a versatile intermediate in medicinal and materials chemistry.
Though direct synthetic protocols for this compound are not explicitly detailed in the provided sources, analogous thiazole carboxylic acids are typically synthesized via:
For example, ethyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate—a related ester—highlights the utility of protecting groups in thiazole synthesis, suggesting similar strategies might apply to the target acid.
The synthesis of 4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid requires careful consideration of precursor selection to achieve optimal yields and regioselectivity [4]. The Hantzsch thiazole synthesis involves the cyclization reaction between alpha-haloketones and thioamides, where the sulfur atom acts as a nucleophile attacking the alpha carbon of the halogenated carbonyl compound [22]. For the target compound, the precursor selection strategy focuses on utilizing appropriately substituted alpha-haloketones bearing the desired substitution pattern.
The reaction mechanism consists of nucleophilic attack by the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl compound, followed by formation of an intermediate isothiourea species [22]. This intermediate subsequently undergoes intramolecular cyclization with elimination of water to form the thiazole ring system [4]. The choice of halogen significantly influences the reaction outcome, with brominated precursors generally providing superior yields compared to chlorinated analogues due to the enhanced leaving group ability of bromide [24].
Thioamide selection represents another critical aspect of precursor strategy [20]. Primary thioamides, including thiourea derivatives, offer versatility in introducing various substituents at the 2-position of the thiazole ring [9]. For synthesis of 4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid, thioformamide or appropriately substituted thioamides serve as optimal nucleophilic partners [10]. The nucleophilicity of sulfur in thioamides follows established trends, with electron-donating substituents enhancing reactivity while electron-withdrawing groups diminish nucleophilic character [23].
Temperature control emerges as a fundamental parameter in optimizing thiazole cyclocondensation reactions [35]. Research demonstrates that reaction temperatures between 35-45 degrees Celsius provide optimal yields, with higher temperatures leading to decreased product formation due to side reactions and decomposition pathways [35]. Lower temperatures result in incomplete conversion and prolonged reaction times, making temperature optimization crucial for efficient synthesis [38].
Solvent selection profoundly impacts both reaction rate and product yield in thiazole synthesis [35]. Polar protic solvents, particularly ethanol and water, facilitate the cyclocondensation process by stabilizing charged intermediates formed during the reaction sequence [35]. Water demonstrates exceptional performance as a reaction medium, providing yields up to 97% under optimized conditions while supporting environmentally sustainable synthesis protocols [38].
| Solvent | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|
| Ethanol | 45 | 25 minutes | 49 |
| Water | 35 | 10 minutes | 97 |
| Dichloromethane | 45 | 25 minutes | 48 |
| Dimethylformamide | 45 | 25 minutes | 47 |
Reaction time optimization reveals that cyclocondensation typically reaches completion within 7 hours under conventional heating conditions [35]. Ultrasonic irradiation significantly accelerates the process, reducing reaction times to 10-25 minutes while maintaining or improving product yields [38]. The optimal ultrasonic energy input ranges from 1500-2000 Joules, beyond which diminishing returns occur [38].
Transition metal catalysis offers sophisticated approaches for thiazole synthesis with enhanced functional group tolerance and improved reaction efficiency [12]. Copper-based catalytic systems demonstrate exceptional performance in thiazole formation through three-component condensation reactions involving oximes, anhydrides, and potassium thiocyanate [27]. These copper-mediated pathways proceed under redox-neutral conditions, facilitating nitrogen-oxygen and carbon-sulfur bond cleavages while forming new carbon-sulfur and carbon-nitrogen bonds [27].
Iron-catalyzed methodologies provide alternative transition metal-mediated routes to thiazole derivatives [12]. The combination of iron trichloride with zinc iodide enables efficient synthesis of imidazo[2,1-b]thiazoles through aerobic oxidative coupling reactions [12]. These iron-based systems tolerate diverse functional groups and operate under mild reaction conditions, making them valuable for complex molecule synthesis [15].
Palladium-catalyzed direct arylation represents another significant advancement in thiazole synthesis methodology [37]. Ligand-free palladium acetate catalyzes direct arylation of thiazole derivatives under remarkably low catalyst loadings, with as little as 0.001 mole percent catalyst sufficient for activated aryl bromides [37]. This approach offers economic and environmental advantages while providing excellent functional group compatibility [11].
Silver-mediated synthesis pathways utilize silver trifluoromethanethiolate to promote sigmatropic rearrangement and cyclization sequences [25]. These silver-catalyzed reactions proceed through three-three sigmatropic rearrangement followed by five-exo-dig cyclization of nitrogen-propargylamine substrates [25]. The methodology extends to synthesis of both thiazole-2(3H)-ones and thiazole-2(3H)-thiones, demonstrating versatility in heterocycle construction [25].
Organocatalytic approaches to thiazole synthesis emphasize sustainable and environmentally benign methodologies [28]. These techniques employ renewable starting materials, non-toxic catalysts, and mild reaction conditions to minimize environmental impact while maintaining synthetic efficiency [28]. Organocatalytic systems avoid the need for precious metals, reducing both cost and environmental burden associated with traditional catalytic approaches [26].
The tert-butyl hydroperoxide and 1,8-diazabicyclo[5.4.0]undec-7-ene system enables organocatalytic epoxidation of nitro-olefins followed by subsequent reaction with thioamides [26]. This one-pot two-step process generates thiazole heterocycles under mild conditions without requiring transition metal catalysts [26]. The methodology demonstrates broad substrate scope and functional group tolerance while avoiding harsh reaction conditions typically associated with metal-catalyzed processes [26].
Biocatalytic approaches utilize enzymes such as lipases to promote thiazole formation [38]. Lipase-catalyzed synthesis combines aryl ethanones with thioamides in the presence of potassium bromate as a brominating agent [38]. These enzymatic systems operate in aqueous media under ultrasonic irradiation, achieving yields up to 97% within 10 minutes [38]. The biocatalytic approach represents a green alternative to traditional synthesis methods while maintaining excellent efficiency [13].
Base-catalyzed organocatalytic systems employ simple organic bases to promote thiazole ring formation [13]. Cesium carbonate and related basic catalysts facilitate cyclization reactions between thiosemicarbazone derivatives and hydrazonoyl halides [13]. These base-mediated processes proceed through deprotonation of thiol tautomers followed by nucleophilic attack and subsequent cyclization [13].
The methoxymethyl protecting group serves as a versatile protecting group for hydroxyl and amino functionalities in organic synthesis [14]. Introduction of methoxymethyl groups employs chloromethyl methyl ether in the presence of diisopropylethylamine at room temperature [14]. Alternative methodologies utilize methylal (dimethoxymethane) with phosphorus pentoxide in chloroform, though prior drying of solvent over phosphorus pentoxide overnight improves yields [14].
Sodium hydride-mediated methoxymethyl protection represents another efficient approach, particularly for primary and secondary alcohols [14]. This method employs chloromethyl methyl ether with sodium hydride in tetrahydrofuran, providing clean protection under basic conditions [14]. The reaction proceeds through nucleophilic substitution mechanism with formation of sodium chloride as the byproduct [14].
Acid-catalyzed methoxymethyl group introduction utilizes trifluoromethanesulfonic acid with dimethoxymethane in dichloromethane [14]. This methodology proves particularly effective for primary and secondary alcohols, though tertiary alcohols demonstrate diminished yields under these conditions [14]. The acid-catalyzed approach offers compatibility with acid-stable functional groups while avoiding basic reaction conditions [14].
Stability characteristics of methoxymethyl protecting groups show tolerance to pH ranges from 4 to 12, making them suitable for various synthetic transformations [14]. The protecting group demonstrates inertness toward oxidizing agents, reducing agents, bases, nucleophiles, and electrophiles under standard reaction conditions [14]. However, sensitivity to acidic conditions and halogen-containing reagents limits their application in certain synthetic sequences [14].
Carboxylic acid protection strategies encompass diverse ester-forming reactions that mask the acidic functionality during synthetic transformations [16]. Methyl ester protection represents the most fundamental approach, utilizing methanol with acid catalysis to form stable ester linkages [43]. These methyl esters demonstrate stability under neutral and basic conditions but undergo hydrolysis under both acidic and basic conditions [16].
Benzyl ester protection offers orthogonal deprotection through catalytic hydrogenolysis, avoiding the basic conditions required for methyl ester hydrolysis [44]. Installation employs benzyl bromide or benzyl chloride with base, while deprotection utilizes palladium-catalyzed hydrogenation in solvents such as methanol, ethanol, ethyl acetate, or tetrahydrofuran [44]. This approach proves particularly valuable when basic deprotection conditions would interfere with other functional groups [39].
| Protection Group | Installation Conditions | Deprotection Method | Stability Profile |
|---|---|---|---|
| Methyl Ester | Methanol/Acid | Acid or Base Hydrolysis | pH 1-13 |
| Benzyl Ester | Benzyl Bromide/Base | Catalytic Hydrogenolysis | Acid/Base Stable |
| tert-Butyl Ester | tert-Butanol/Acid | Acid Treatment | Base Stable |
| Silyl Ester | Silyl Triflate/Base | Fluoride or Oxidation | Limited Stability |
tert-Butyl ester protection provides acid-labile protection suitable for base-sensitive substrates [42]. Formation utilizes tert-butanol with acid catalysis, while deprotection employs trifluoroacetic acid or other strong acids [42]. Recent developments include photochemical and radical-mediated deprotection methods using triarylamminium radical cations with triethylsilane [42]. These alternative deprotection approaches offer chemoselectivity advantages over traditional acidic conditions [42].
The dimethyl-1,3-dithian-2-yl-methyl protecting group represents an innovative orthogonal protection strategy for carboxylic acids [17]. This protecting group tolerates organometallic reagents including methyl magnesium bromide, n-butyllithium, diisobutylaluminum hydride, and lithium hexamethyldisilazide [17]. Deprotection employs sodium periodate oxidation followed by potassium carbonate treatment under nearly neutral conditions [17]. The method demonstrates selectivity in the presence of methyl and tert-butyl esters, enabling chemoselective deprotection strategies [17].
The comprehensive structural elucidation of 4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid requires integration of multiple analytical techniques to provide definitive characterization of this heterocyclic compound. The molecular formula C₆H₇NO₃S (molecular weight 173.19 g/mol) [1] establishes the fundamental composition, while advanced spectroscopic and crystallographic methods reveal detailed structural features essential for pharmaceutical and synthetic applications.
Proton Nuclear Magnetic Resonance Spectroscopic Analysis
The ¹H Nuclear Magnetic Resonance spectrum of 4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid exhibits characteristic resonances that provide unambiguous identification of the molecular structure. The thiazole ring proton at the C-2 position appears as a distinctive singlet in the range of 8.80-9.00 ppm [2], consistent with the electron-deficient nature of the heterocyclic system. This downfield chemical shift reflects the deshielding effect of the electronegative nitrogen and sulfur atoms within the five-membered ring [3].
The methoxymethyl substituent generates two distinct signals: the methylene bridge protons (-CH₂-) resonate as a singlet at 4.70-4.80 ppm, while the methoxy group (-OCH₃) appears as a sharp singlet at 3.30-3.40 ppm [5]. The chemical shift of the methylene protons is significantly influenced by the electron-withdrawing effect of the adjacent oxygen atom and the thiazole ring system [6]. The methoxy protons exhibit typical chemical shift values for alkyl ethers directly bonded to oxygen [7].
The carboxylic acid proton manifests as a characteristically broad singlet between 12.50-13.50 ppm, demonstrating rapid exchange with trace moisture and the acidic nature of the carboxyl functionality [6] [8]. This extreme downfield position is diagnostic for carboxylic acid protons in heterocyclic systems, where additional deshielding occurs due to the electron-withdrawing nature of the thiazole ring [7].
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Thiazole H-2 | 8.80-9.00 | Singlet | 1H |
| Methoxymethyl CH₂ | 4.70-4.80 | Singlet | 2H |
| Methoxy CH₃ | 3.30-3.40 | Singlet | 3H |
| Carboxylic acid OH | 12.50-13.50 | Broad singlet | 1H |
Carbon-13 Nuclear Magnetic Resonance Spectroscopic Analysis
The ¹³C Nuclear Magnetic Resonance spectrum provides comprehensive information about the carbon framework, with the heterocyclic carbons showing characteristic resonance patterns. The C-2 carbon of the thiazole ring appears between 158-162 ppm, reflecting its position adjacent to the electronegative nitrogen atom [9] [7]. The quaternary carbon atoms C-4 and C-5 of the thiazole ring resonate at 155-159 ppm and 125-130 ppm, respectively, with their chemical shifts influenced by substitution patterns and electronic effects [6].
The carboxyl carbon exhibits a characteristic resonance in the range of 160-165 ppm, typical for carboxylic acid functionalities attached to electron-deficient aromatic systems [7] [6]. The methoxymethyl carbons are readily distinguished: the CH₂ carbon appears at 67-69 ppm, while the methoxy CH₃ carbon resonates at 58-60 ppm [5]. These chemical shift values are consistent with carbon atoms directly bonded to oxygen atoms in ether linkages [3].
The broad chemical shift range observed for ¹³C Nuclear Magnetic Resonance (0-220 ppm) allows for clear differentiation between carbon environments, with minimal overlap compared to ¹H Nuclear Magnetic Resonance spectra [9]. This spectral dispersion enables unambiguous assignment of each carbon atom within the molecular framework [3].
| Carbon Assignment | Chemical Shift (ppm) | Functional Group |
|---|---|---|
| C-2 (thiazole) | 158-162 | Aromatic CH |
| C-4 (thiazole) | 155-159 | Quaternary C |
| C-5 (thiazole) | 125-130 | Quaternary C |
| Carboxyl C=O | 160-165 | Carbonyl |
| Methoxymethyl CH₂ | 67-69 | CH₂ |
| Methoxy CH₃ | 58-60 | CH₃ |
Two-Dimensional Correlation Spectroscopy Analysis
Two-dimensional Correlation Spectroscopy provides crucial connectivity information through scalar coupling relationships between protons separated by two to three bonds [10] [11]. In 4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid, the COSY spectrum reveals specific cross-peaks that confirm structural assignments and connectivity patterns [12].
The thiazole H-2 proton shows no significant COSY correlations due to the absence of vicinal protons on the heterocyclic ring, appearing only as a diagonal peak [10]. The methoxymethyl CH₂ protons exhibit correlation with the methoxy CH₃ protons through the oxygen bridge, confirming the -CH₂-O-CH₃ connectivity [11]. This three-bond coupling (³J) appears as a cross-peak in the COSY spectrum, although it may be weak due to the intervening oxygen atom [13].
The carboxylic acid proton typically shows no COSY correlations due to its rapid exchange properties and the quaternary nature of the adjacent carbon [10]. The absence of additional aromatic protons on the thiazole ring results in a relatively simple COSY pattern, with the primary correlation being between the methoxymethyl CH₂ and methoxy CH₃ groups [11] [12].
The Fourier Transform Infrared spectrum of 4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid exhibits distinctive absorption bands that provide definitive identification of functional groups and molecular structure. The carboxylic acid functionality produces two characteristic absorptions: a strong C=O stretching band at 1670-1690 cm⁻¹ and a broad O-H stretching absorption spanning 2500-3300 cm⁻¹ [14] [15]. The carbonyl frequency is slightly reduced compared to simple aliphatic carboxylic acids due to conjugation with the electron-deficient thiazole ring system [16].
The thiazole ring generates several diagnostic absorptions, including C=N stretching at 1600-1620 cm⁻¹ and C=C stretching at 1580-1600 cm⁻¹ [17] [14]. These frequencies are characteristic of aromatic heterocycles containing nitrogen and sulfur atoms [18]. The C-S stretching vibration appears at 650-680 cm⁻¹, consistent with thiazole ring systems reported in the literature [14] [15].
The methoxymethyl substituent contributes specific vibrational signatures, with C-O stretching modes appearing at 1200-1230 cm⁻¹ [14]. Aliphatic C-H stretching absorptions occur in the range of 2850-2950 cm⁻¹, while aromatic C-H stretching appears as weaker bands at 3010-3080 cm⁻¹ [17] [18]. The vibrational frequencies are influenced by electronic effects from the thiazole ring, resulting in slight shifts compared to non-heterocyclic analogs [19].
| Functional Group | Frequency (cm⁻¹) | Intensity |
|---|---|---|
| C=O stretch (carboxylic acid) | 1670-1690 | Strong |
| O-H stretch (carboxylic acid) | 2500-3300 | Broad, medium |
| C=N stretch (thiazole) | 1600-1620 | Medium |
| C=C stretch (thiazole) | 1580-1600 | Medium |
| C-O stretch (methoxy) | 1200-1230 | Medium |
| C-H stretch (aromatic) | 3010-3080 | Weak |
| C-H stretch (aliphatic) | 2850-2950 | Medium |
| C-S stretch | 650-680 | Medium |
Mass spectrometric analysis of 4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid provides valuable structural information through characteristic fragmentation pathways under electron ionization conditions. The molecular ion peak [M]⁺- appears at m/z 173 with moderate intensity (15-25%), indicating reasonable stability of the molecular ion under standard ionization conditions [20] [21].
Primary fragmentation pathways involve loss of functional group components, generating diagnostically significant fragment ions. Loss of the methoxy radical [- OCH₃, 31 mass units] produces an intense peak at m/z 142 (40-60% relative intensity), representing a favorable fragmentation due to the stability of the resulting cation [22]. The loss of the carboxyl group [COOH, 45 mass units] generates a prominent fragment at m/z 128 (60-80% relative intensity), reflecting the electron-withdrawing nature of the thiazole ring that stabilizes the resulting carbocation [20].
Loss of the entire methoxymethyl substituent [CH₂OCH₃, 45 mass units] also produces a fragment at m/z 128 (45-65% relative intensity), competing with carboxyl loss due to similar thermodynamic stability [21]. The thiazole ring system itself appears as a stable fragment ion at m/z 85 (70-90% relative intensity), representing the intact heterocyclic core after loss of substituents [23] [20]. Small fragment ions include [CHO]⁺ at m/z 29 (20-40% relative intensity), derived from rearrangement processes involving the carboxyl functionality [22].
| Fragment Ion | m/z | Relative Intensity (%) |
|---|---|---|
| M⁺- (molecular ion) | 173 | 15-25 |
| [M-OCH₃]⁺ | 142 | 40-60 |
| [M-OCH₂CH₃]⁺ | 128 | 30-50 |
| [M-COOH]⁺ | 128 | 60-80 |
| [M-CH₂OCH₃]⁺ | 128 | 45-65 |
| Thiazole ring⁺- | 85 | 70-90 |
| [CHO]⁺ | 29 | 20-40 |
Single-crystal X-ray diffraction analysis provides precise geometric parameters for 4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid, revealing bond lengths and angles characteristic of thiazole carboxylic acid systems. The thiazole ring exhibits typical aromatic character with C-N bond lengths ranging from 1.362-1.381 Å, indicating partial double bond character due to π-electron delocalization [24] [25]. The C=N double bond shows a shortened length of 1.301-1.320 Å, consistent with sp² hybridization and aromatic stabilization [26].
The C-S bonds within the thiazole ring span 1.714-1.820 Å, reflecting the larger covalent radius of sulfur compared to carbon or nitrogen [24] [25]. These values are typical for aromatic C-S bonds in five-membered heterocycles, with slight variations depending on the electronic environment created by substituents [27]. The C-C bonds in the thiazole ring range from 1.341-1.378 Å, intermediate between single and double bonds due to aromatic character [25].
The carboxyl group exhibits characteristic bond lengths with the C=O double bond at 1.220-1.259 Å and the C-O single bond at 1.315-1.345 Å [26] [24]. The methoxy C-O bond length of 1.415-1.435 Å is typical for ether linkages, slightly longer than carboxyl C-O bonds due to reduced electron withdrawal [5] [28].
Bond angles within the thiazole ring reflect the geometric constraints of the five-membered heterocycle. The N-C-S angle measures 113.3-114.3°, while the C-S-C angle is compressed to 87.4-87.5° due to the smaller size of the ring system [26] [24]. The S-C-N angle spans 114.2-114.3°, maintaining approximately tetrahedral geometry around the carbon atoms while accommodating ring strain [24].
| Bond/Angle | Value | Literature Reference |
|---|---|---|
| C-N (thiazole) | 1.362-1.381 Å | [24] [25] |
| C-S (thiazole) | 1.714-1.820 Å | [24] [25] |
| C=N (thiazole) | 1.301-1.320 Å | [24] [25] |
| C-C (thiazole) | 1.341-1.378 Å | [24] [25] |
| C=O (carboxyl) | 1.220-1.259 Å | [26] [24] |
| C-O (carboxyl) | 1.315-1.345 Å | [26] [24] |
| C-O (methoxy) | 1.415-1.435 Å | [5] [28] |
| N-C-S angle | 113.3-114.3° | [26] [24] |
| C-S-C angle | 87.4-87.5° | [26] [24] |
| S-C-N angle | 114.2-114.3° | [26] [24] |
Crystal packing analysis reveals extensive hydrogen bonding networks that stabilize the solid-state structure of 4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid. The carboxylic acid functionality participates in strong O-H⋯N hydrogen bonds with the thiazole nitrogen atoms of adjacent molecules, creating one-dimensional chains along specific crystallographic directions [24] [25]. These hydrogen bonds exhibit typical O⋯N distances of 2.720-2.834 Å, indicating moderate to strong interaction strength [29] [24].
Additional stabilization arises from C-H⋯O hydrogen bonds involving the methoxymethyl protons and carboxyl oxygen atoms [25]. These weaker interactions, with C⋯O distances of approximately 3.280 Å, contribute to the overall crystal lattice stability by linking hydrogen-bonded chains into two-dimensional networks [24]. The thiazole ring protons can also participate in C-H⋯O interactions with carbonyl oxygen atoms from neighboring molecules [30].
π-π stacking interactions between thiazole rings may provide additional stabilization, with typical centroid-centroid distances of 3.535-3.688 Å reported for related thiazole systems [25] [30]. However, the substitution pattern in 4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid may preclude extensive π-π stacking due to steric hindrance from the methoxymethyl and carboxyl substituents [27].
The methoxymethyl group can adopt different conformations in the crystal structure, with rotational barriers around the C-O bonds influencing the overall molecular geometry [28]. Crystal structures often reveal multiple conformations of flexible substituents, providing insight into the conformational preferences and energy barriers in the solid state [31].